(4-Chloro-3-(methylthio)phenyl)boronic acid
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Overview
Description
“(4-Chloro-3-(methylthio)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 202.47 . It is a solid substance that is stored at temperatures between 2-8°C . The compound has a CAS number of 935782-76-6 .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BClO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 . This indicates that the compound has a boron atom connected to two hydroxyl groups and a phenyl ring, which is further substituted with a chlorine atom and a methylthio group.Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in addition reactions with naphthyridine N-oxides and oxyarylation of Heck reaction intermediates .Mechanism of Action
Target of Action
The primary target of (4-Chloro-3-(methylthio)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the formation of various functional groups and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The compound’s action also involves the conversion of the boron moiety into a broad range of functional groups .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of sodium and potassium salts can enhance the phytotoxicity of similar compounds . .
Safety and Hazards
Future Directions
Boronic acids, including “(4-Chloro-3-(methylthio)phenyl)boronic acid”, are valuable building blocks in organic synthesis . They have been used in the synthesis of various organic compounds, including novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . They have also been used in the synthesis of potent leukotriene B4 receptor agonists . Therefore, the future directions of this compound could involve its use in the synthesis of various organic compounds with potential applications in different fields.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, (4-Chloro-3-(methylthio)phenyl)boronic acid plays a crucial role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound interacts with various biomolecules, including enzymes and proteins, during these reactions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound participates in the transmetalation process, where it is transferred from boron to palladium .
Properties
IUPAC Name |
(4-chloro-3-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAYPRNLZPCZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)SC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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